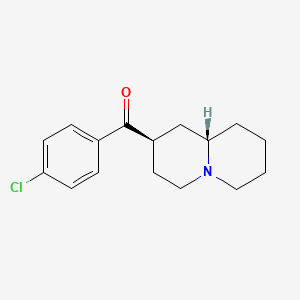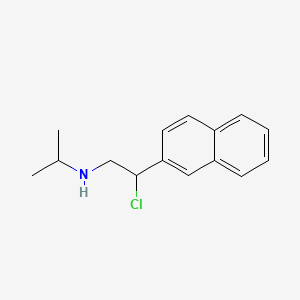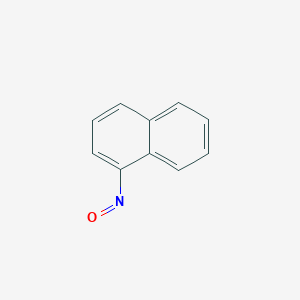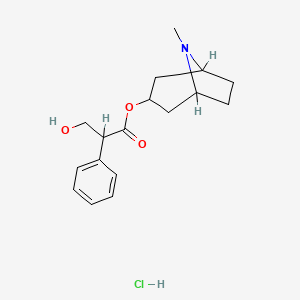
Para-nitrophenylphosphonobutanoyl-glycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(p-nitrophenylphosphobutanoyl)glycine is a C-nitro compound that is the N-(p-nitrophenylphosphobutyryl) derivative of glycine; a cognate transition state analogue of the esterase-like catalytic antibody D2.3. It has a role as an epitope. It is a C-nitro compound, a phosphonic ester and a N-acylglycine.
Scientific Research Applications
Glyphosate Research and Protein Engineering
Glyphosate, a derivative similar to para-nitrophenylphosphonobutanoyl-glycine, has been extensively researched for its herbicidal properties and specificity to the enolpyruvyl shikimate-3-phosphate synthase enzyme in plants. This specificity contributes to its broad-spectrum herbicidal activity while maintaining minimal toxicity to humans and the environment. Recent studies have delved into the mechanisms of glyphosate resistance, exploring natural diversity, molecular evolution, and protein engineering to understand and potentially mitigate resistance in agricultural contexts (Pollegioni, Schonbrunn, & Siehl, 2011).
Environmental Fate and Transport
Research has also focused on the environmental fate and transport of glyphosate and its primary degradate, aminomethylphosphonic acid (AMPA). Studies suggest that the occurrence of glyphosate in surface water is influenced by factors like source strength, rainfall runoff, and flow route. The understanding of how glyphosate and AMPA interact with environmental systems provides crucial insights into their potential ecological impacts and helps in formulating strategies for sustainable use (Coupe, Kalkhoff, Capel, & Grégoire, 2012).
Glyphosate Degradation and Microbial Activity
The impact of glyphosate on soil microbial activity has been a subject of interest. Research indicates that glyphosate can influence the microbial activity in soils, altering the dynamics of various microbial populations. This interaction underscores the importance of understanding glyphosate's ecological footprint and its broader implications for agricultural soil management (Araújo, Monteiro, & Abarkeli, 2003).
Advances in Detection and Analysis
Technological advancements have led to the development of more sensitive and rapid methods for detecting glyphosate and AMPA in environmental samples. Techniques such as spectroelectrochemical and electrochemical detection have shown promising results in identifying these compounds efficiently, aiding in environmental monitoring and management efforts (Habekost, 2017).
properties
Product Name |
Para-nitrophenylphosphonobutanoyl-glycine |
|---|---|
Molecular Formula |
C12H15N2O8P |
Molecular Weight |
346.23 g/mol |
IUPAC Name |
2-[4-[hydroxy-(4-nitrophenoxy)phosphoryl]butanoylamino]acetic acid |
InChI |
InChI=1S/C12H15N2O8P/c15-11(13-8-12(16)17)2-1-7-23(20,21)22-10-5-3-9(4-6-10)14(18)19/h3-6H,1-2,7-8H2,(H,13,15)(H,16,17)(H,20,21) |
InChI Key |
WLNKGRQBMNPVSJ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OP(=O)(CCCC(=O)NCC(=O)O)O |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OP(=O)(CCCC(=O)NCC(=O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



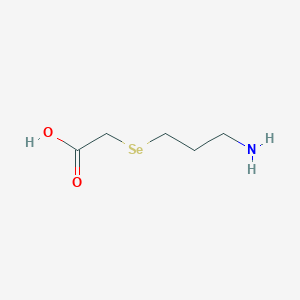


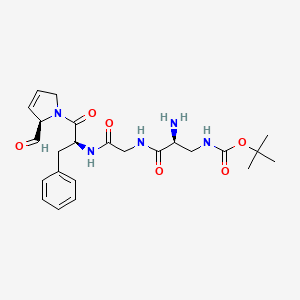

![4-[(3-Methylphenoxy)methyl]-2-phenyl-1,3,2-dioxaborolane](/img/structure/B1206301.png)
